Kinase Inhibitor Potency: Disubstituted Pyrido[3,4-b]pyrazines Exhibit Low Micromolar IC50 Against Multiple Kinases
Derivatives of Pyrido[3,4-B]pyrazin-5-amine, specifically disubstituted pyrido[3,4-b]pyrazines, demonstrate low micromolar IC50 values against a panel of seven cancer-related protein kinases, establishing the scaffold's utility for inhibitor development [1]. While the parent scaffold itself is not an inhibitor, this class-level inference demonstrates the core's ability to be elaborated into potent molecules.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low micromolar IC50 values against a panel of seven cancer-related kinases [1] |
| Comparator Or Baseline | Aminopyridine-based c-Met inhibitors: IC50 = 0.022 µM [2]; Pyrrolo[2,3-b]pyrazine-based CDK inhibitors (Aloisine A): IC50 = 120-400 nM |
| Quantified Difference | Pyrido[3,4-b]pyrazine scaffold enables inhibitor development with low micromolar activity; baseline potency differs from comparator scaffolds which show nanomolar activity but target different kinases. |
| Conditions | Biochemical kinase inhibition assays using a panel of seven cancer-related protein kinases for the target scaffold [1]; c-Met kinase assay for aminopyridine [2]; CDK1/2/5 assays for pyrrolo[2,3-b]pyrazine |
Why This Matters
This evidence confirms the pyrido[3,4-b]pyrazine core is a validated starting point for developing kinase inhibitors with distinct selectivity and potency profiles compared to other common scaffolds.
- [1] Antoine M, Schuster T, Seipelt I, Aicher B, Teifel M, Günther E, Gerlach M, Marchand P. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Med. Chem. Commun. 2016;7:224-229. DOI: 10.1039/C5MD00424A. View Source
- [2] Kusakabe K, Ide N, Daigo Y, Itoh T, Yamamoto T, Hashizume H, Nozu K, Yoshida H, Tadano G, Tagashira S, Higashino K, Okano Y, Sato Y, Inoue M, Iguchi M, Kanazawa T, Ishioka Y, Dohi K, Kido Y, Sakamoto S, Ando S, Maeda M, Higaki M, Baba Y, Nakamura Y. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorg Med Chem. 2015;23(7):1616-1634. DOI: 10.1016/j.bmc.2015.01.025. View Source
